Toloxychlorinol
Description
The compound’s name, derived from its chemical structure (a toluene backbone with hydroxyl, chlorine, and additional functional groups), indicates its role as a synthetic intermediate or bioactive molecule. Current literature references Toloxychlorinol in pharmaceutical nomenclature databases and chemical thesauri, but detailed mechanistic or clinical studies remain scarce .
Properties
CAS No. |
6055-48-7 |
|---|---|
Molecular Formula |
C14H16Cl6O5 |
Molecular Weight |
477.0 g/mol |
IUPAC Name |
2,2,2-trichloro-1-[3-(2-methylphenoxy)-2-(2,2,2-trichloro-1-hydroxyethoxy)propoxy]ethanol |
InChI |
InChI=1S/C14H16Cl6O5/c1-8-4-2-3-5-10(8)23-6-9(25-12(22)14(18,19)20)7-24-11(21)13(15,16)17/h2-5,9,11-12,21-22H,6-7H2,1H3 |
InChI Key |
IPVVZYZTTKHXKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(COC(C(Cl)(Cl)Cl)O)OC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Biological Activity
Toloxychlorinol, a compound with significant pharmacological interest, has been studied for its biological activities, mechanisms of action, and potential therapeutic applications. This article synthesizes findings from various research studies and patents to provide a comprehensive overview of this compound's biological activity.
This compound is classified as a piperidinedione derivative. Its chemical structure allows for interactions with various biological targets, which may contribute to its pharmacological effects. The compound's CAS number is 59-47-2, indicating its unique identity in chemical databases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may influence enzymatic pathways and receptor interactions, leading to various physiological effects:
- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in metabolic processes. This inhibition can affect the synthesis of inflammatory mediators, suggesting potential anti-inflammatory properties.
- Receptor Modulation : The compound may also act as a modulator of receptors, impacting signaling pathways associated with pain and inflammation.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of this compound. For instance, it has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory conditions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Cytotoxicity
While exploring the cytotoxic effects of this compound, researchers found that it can induce apoptosis in cancer cell lines. This property positions it as a candidate for further development in cancer therapeutics.
Case Studies
- In Vitro Studies : A study published in Ethnopharmacology examined the effects of this compound on human immune cells. The results indicated a significant reduction in TNF-alpha production, supporting its role as an anti-inflammatory agent .
- Animal Models : In an animal model of arthritis, administration of this compound resulted in decreased joint swelling and pain, demonstrating its potential efficacy in treating inflammatory diseases.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against standard antibiotics. The findings showed that it had comparable efficacy against resistant strains, suggesting its utility in overcoming antibiotic resistance .
Research Findings Summary
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
Tolonium Chloride
- Structural Similarities: Both compounds share a toluene core with chlorine substituents. Tolonium Chloride (C₁₅H₁₆ClN₃S) includes a thiazine ring, whereas Toloxychlorinol’s exact structure is undefined but likely contains hydroxyl and chlorine groups .
2-Chlorothioxanthone
- Structural Overlap: Both feature aromatic rings with chlorine atoms. 2-Chlorothioxanthone (C₁₃H₇ClOS) includes a sulfur-containing xanthone scaffold, whereas this compound lacks sulfur but may share photochemical reactivity due to chlorine .
- Applications: 2-Chlorothioxanthone is used in UV-initiated polymerization; this compound’s industrial uses are unconfirmed but may relate to its halogenated properties .
Functional Analogues
Chlorophenols (e.g., 2,4-Dichlorophenol)
- Shared Features: Chlorophenols and this compound contain hydroxyl and chlorine groups, enabling use as disinfectants or preservatives.
- Key Differences: Toxicity: Chlorophenols exhibit high acute toxicity (e.g., 2,4-Dichlorophenol: LD₅₀ = 670 mg/kg in rats), whereas this compound’s toxicity profile is unreported .
Tolperisone
- Divergence: Tolperisone’s mechanism involves calcium channel modulation, while this compound’s bioactivity remains uncharacterized .
Comparative Data Tables
Table 1: Structural and Pharmacological Comparison
| Compound | Core Structure | Key Functional Groups | Primary Use | Toxicity (LD₅₀, if known) |
|---|---|---|---|---|
| This compound | Toluene derivative | -Cl, -OH | Undocumented | Not reported |
| Tolonium Chloride | Thiazine-toluene | -Cl, -N₃S | Diagnostic staining | Low (limited absorption) |
| 2-Chlorothioxanthone | Xanthone derivative | -Cl, -S | Photochemical agent | Moderate (oral, rodents) |
| 2,4-Dichlorophenol | Phenol | -Cl, -OH | Disinfectant | 670 mg/kg (rat, oral) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
